3-(Boc-aminomethyl)-3-methylazetidine oxalate
Overview
Description
3-(Boc-aminomethyl)-3-methylazetidine oxalate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a methyl-substituted azetidine ring. The oxalate salt form enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-3-methylazetidine oxalate typically involves the protection of the amine group with a Boc group, followed by the formation of the azetidine ring. One common method includes the reaction of a suitable azetidine precursor with Boc anhydride under basic conditions to introduce the Boc protecting group. The oxalate salt is then formed by reacting the Boc-protected amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)-3-methylazetidine oxalate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The azetidine ring can be subjected to oxidation or reduction reactions to modify its structure.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
Substitution: Substituted azetidine derivatives.
Deprotection: Free amine derivatives.
Oxidation/Reduction: Oxidized or reduced azetidine derivatives.
Scientific Research Applications
3-(Boc-aminomethyl)-3-methylazetidine oxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)-3-methylazetidine oxalate depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthetic steps, which can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-aminomethyl)-azetidine
- 3-(Boc-aminomethyl)-2-methylazetidine
- 3-(Boc-aminomethyl)-4-methylazetidine
Uniqueness
3-(Boc-aminomethyl)-3-methylazetidine oxalate is unique due to its specific substitution pattern on the azetidine ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. The presence of the oxalate salt form also enhances its solubility and stability, making it more versatile in various applications.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-methylazetidin-3-yl)acetate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-9(2,3)14-8(13)7(11)10(4)5-12-6-10;3-1(4)2(5)6/h7,12H,5-6,11H2,1-4H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELERKEXXLBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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